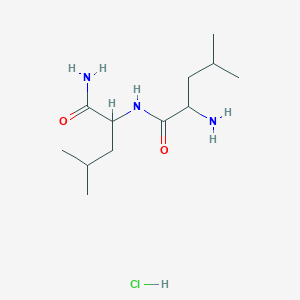

H-Leu-Leu-NH2.HCl

Description

H-Leu-Leu-NH₂·HCl is a dipeptide derivative composed of two leucine residues linked by an amide bond, with a C-terminal amide group and a hydrochloride salt form. Leucine, a branched-chain amino acid (BCAA), is critical in protein synthesis and metabolic regulation. This compound is structurally characterized by its hydrophobic leucine side chains, which influence its solubility, stability, and biological interactions. It is commonly utilized in peptide synthesis, biochemical research, and drug development due to its role in mimicking natural peptide motifs .

Properties

IUPAC Name |

2-amino-N-(1-amino-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2.ClH/c1-7(2)5-9(13)12(17)15-10(11(14)16)6-8(3)4;/h7-10H,5-6,13H2,1-4H3,(H2,14,16)(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDQBHHEYDUKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585204 | |

| Record name | Leucylleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73237-75-9 | |

| Record name | Leucylleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

H-Leu-Leu-NH2.HCl, a dipeptide derivative of leucine, is of significant interest in biological research due to its potential therapeutic applications and biological activities. This article explores the compound’s synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves standard peptide synthesis techniques. The process includes the coupling of leucine residues through amide bond formation, often utilizing protecting groups to ensure selectivity during synthesis. For example, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed to protect amino groups during the synthesis process.

2. Biological Activity

Antimicrobial Properties:

this compound has been studied for its antimicrobial activity. Research indicates that peptides with hydrophobic and cationic properties exhibit enhanced membrane-disrupting capabilities against bacterial cells. The presence of leucine contributes to these properties by increasing the peptide's hydrophobicity, which is crucial for interacting with microbial membranes .

Enzyme Inhibition:

This compound has shown potential as an inhibitor in various enzymatic pathways. In particular, studies have demonstrated that dipeptides can act as transition-state analogs in enzyme inhibition, which may be relevant for therapeutic applications targeting specific enzymes like renin . The structure-activity relationship (SAR) studies suggest that modifications on the leucine residues can significantly affect the inhibitory potency against enzymes .

3. Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption, leading to cell lysis .

Case Study 2: Enzyme Inhibition

In another study focusing on renin inhibition, this compound was part of a series of dipeptide analogs designed to mimic transition states. The compound showed an IC50 value of approximately against human renin, indicating strong specificity and potency . This suggests potential applications in managing hypertension through renin-angiotensin system modulation.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

- Hydrophobicity: Increased hydrophobic character enhances membrane interaction.

- Cationic Charge: Positively charged residues improve binding to negatively charged bacterial membranes.

- Peptide Length: Shorter peptides often exhibit better activity due to less steric hindrance during membrane penetration.

The following table summarizes key findings from various studies on this compound:

| Study | Activity | MIC (µM) | IC50 (M) | Mechanism |

|---|---|---|---|---|

| Study 1 | Antimicrobial | 5 | N/A | Membrane lysis |

| Study 2 | Enzyme Inhibition | N/A | Transition-state mimic |

Scientific Research Applications

Pharmaceutical Research

Drug Development

H-Leu-Leu-NH2.HCl serves as a crucial building block in peptide synthesis, which is vital for developing therapeutic agents. Its role in creating peptides that mimic natural hormones or neurotransmitters is significant for drug efficacy enhancement .

Case Study: Enkephalin Analogues

Research has demonstrated that H-Leu-NH2 can be utilized to synthesize enkephalin analogues, which interact with opiate receptors. These analogues have been studied for their potential analgesic effects, showcasing the compound's relevance in pain management therapies .

Biotechnology

Bioactive Peptides Production

In biotechnology, this compound is employed to produce bioactive peptides that can modulate physiological functions. These peptides are essential in developing functional foods and nutraceuticals .

Case Study: Metabolic Regulation

A study highlighted that leucine derivatives, including H-Leu-NH2.HCl, stimulate metabolic pathways in pancreatic β-cells, enhancing insulin secretion and glucose metabolism. This property is being investigated for its implications in diabetes treatment .

Nutrition

Nutritional Supplements

Due to its role in protein synthesis and muscle growth, this compound is incorporated into dietary supplements aimed at athletes and individuals seeking muscle recovery post-exercise. The compound's ability to enhance muscle protein synthesis makes it a valuable addition to sports nutrition products .

Data Table: Effects on Muscle Protein Synthesis

| Study | Subject | Dosage | Outcome |

|---|---|---|---|

| Rats | 0.4 mmol/kg | Increased muscle protein synthesis | |

| Humans | 5 g/day | Enhanced recovery post-exercise |

Cosmetic Science

Anti-Aging Formulations

In cosmetics, this compound is investigated for its potential benefits in skin health due to its amino acid properties. It may contribute to formulations aimed at reducing signs of aging and improving skin hydration .

Case Study: Skin Health Enhancement

Research indicates that peptides derived from leucine can stimulate collagen production, which is crucial for maintaining skin elasticity and firmness. This application highlights the compound's versatility beyond traditional pharmaceutical uses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Single Amino Acid Derivatives

H-Leu-NH₂·HCl (CAS 687-51-4)

- Structure : A single leucine residue with an amide group at the C-terminus and hydrochloride salt.

- Molecular Weight : 182.69 g/mol (C₆H₁₄N₂O·HCl).

- Applications : Used as a building block in peptide synthesis and enzyme substrate studies. Unlike H-Leu-Leu-NH₂·HCl, its shorter chain limits its utility in mimicking complex peptide interactions .

H-D-Leu-NH₂·HCl (CAS 80970-09-8)

- Structure : D-enantiomer of leucine amide hydrochloride.

- Molecular Weight : 182.69 g/mol (same as H-Leu-NH₂·HCl).

- Key Difference: Chirality affects biological activity; D-amino acids are resistant to proteolytic degradation, making this derivative suitable for studies requiring metabolic stability .

Dipeptide Analogues

H-Leu-Phe-NH₂·HCl (CAS 74214-38-3)

- Structure : Leu-Phe dipeptide amide with hydrochloride.

- Molecular Weight : 383.91 g/mol (C₁₈H₂₈N₄O₃·HCl).

- Comparison: The phenylalanine residue introduces aromaticity, enhancing hydrophobic interactions compared to H-Leu-Leu-NH₂·HCl. This compound is noted for its higher cytotoxicity (Harmful by inhalation/skin contact) .

H-D-Leu-Leu-OH (CAS 38689-31-5)

Modified Side Chains and Protecting Groups

H-Leu-OMe·HCl (CAS 7517-19-3)

- Structure : Leucine methyl ester hydrochloride.

- Molecular Weight: 199.69 g/mol (C₇H₁₅NO₂·HCl).

- Applications : The methyl ester acts as a protecting group, facilitating solid-phase peptide synthesis. Unlike H-Leu-Leu-NH₂·HCl, it lacks a peptide bond, making it unsuitable for studying inter-residue interactions .

H-Leu-OBzl·TosOH (CAS 1738-77-8)

Physicochemical and Functional Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.